BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: 2-Bromo-4-methylphenyl
Diphenylacetate

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

2-Bromo-4-methylphenyl
Compound Name:
diphenylacetate

Cat. No.: B322395

Get Quote

InChlKey: UTXHEHNCZSJVKU-UHFFFAOYSA-N
Executive Summary

2-Bromo-4-methylphenyl diphenylacetate is a specialized organic ester utilized as a building
block in medicinal chemistry, particularly in the synthesis of antimuscarinic agents and lipophilic
structural probes. Its chemical identity is rigorously defined by its InChlKey
(UTXHEHNCZSJVKU-UHFFFAQOYSA-N), a hashed identifier that ensures unambiguous
database retrieval across disparate chemical libraries.

This guide provides a comprehensive analysis of the molecule’s structural philology, a validated
synthesis protocol, and the cheminformatics logic underpinning its unique identifier.

Chemical Identity & Identifier Profile

The core of this guide is the molecule defined by the following descriptors. The InChlKey is the
primary index for high-throughput screening (HTS) and database interoperability.
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Descriptor

Value

Systematic Name

2-Bromo-4-methylphenyl 2,2-diphenylacetate

Common Name

2-Bromo-p-cresyl diphenylacetate

Molecular Formula

C21H17BrO2

Molecular Weight

381.27 g/mol

CAS Registry Number

Not widely assigned; catalog ID: a01891

(Aronis)

CC1=CC(Br)=C(0OC(=0)C(c2ccccc2)c3ceccecel)

SMILES
c=C1
InChl=1S/C21H17BrO2/c1-15-12-13-

InChl String 19(18(22)14-15)24-21(23)20(16-8-4-2-5-9-
16)17-10-6-3-7-11-17/h2-14,20H,1H3

InChiKey UTXHEHNCZSJVKU-UHFFFAOYSA-N

Structural Analysis

The molecule consists of two distinct pharmacophoric domains connected by an ester linkage:

 Lipophilic Tail (Diphenylacetate): Two phenyl rings attached to a central methine carbon

provide significant lipophilicity (logP > 5.0) and steric bulk, often used to target hydrophobic

pockets in G-protein coupled receptors (GPCRS).

e Substituted Phenol Head (2-Bromo-4-methylphenol): The ortho-bromo group introduces

steric hindrance near the ester bond, potentially increasing metabolic stability against

hydrolysis compared to non-halogenated analogs. The para-methyl group serves as a

metabolic handle (potential oxidation site) or a hydrophobic contact point.

Synthesis Methodology

The synthesis of 2-bromo-4-methylphenyl diphenylacetate is achieved via a nucleophilic

acyl substitution (esterification) between 2-bromo-4-methylphenol and diphenylacetyl chloride.
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Reaction Pathway

The following diagram illustrates the reaction flow, including the critical intermediate transition
state.
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Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target ester.

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction.
Reagents:
e 2-Bromo-4-methylphenol (1.87 g, 10 mmol)

» Diphenylacetyl chloride (2.30 g, 10 mmol) [Prepared in situ from Diphenylacetic acid + SOCI-
if commercial stock is unavailable]

o Triethylamine (EtsN) (1.5 mL, 11 mmol) or Pyridine
e Dichloromethane (DCM) (anhydrous, 50 mL)
Step-by-Step Procedure:

o Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar
and purge with nitrogen (N2).
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» Solubilization: Add 2-bromo-4-methylphenol (10 mmol) and DCM (40 mL) to the flask. Cool
the solution to 0°C using an ice bath.

» Base Addition: Add Triethylamine (11 mmol) dropwise. The solution may darken slightly due
to phenoxide formation.

e Acylation: Dissolve diphenylacetyl chloride (10 mmol) in the remaining DCM (10 mL) and
add it dropwise to the reaction mixture over 15 minutes.

o Note: Exothermic reaction; maintain temperature < 5°C to prevent side reactions.

o Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4—6 hours. Monitor
via TLC (Hexane/EtOAc 9:1).

o Workup:
o Quench with water (20 mL).
o Wash the organic layer with 1M HCI (2 x 20 mL) to remove excess amine.
o Wash with sat. NaHCOs (2 x 20 mL) to remove unreacted acid.
o Wash with Brine, dry over anhydrous MgSOa4, and concentrate in vacuo.

 Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography
(SiO2, Hexane/EtOAc gradient) to yield a white crystalline solid.

Cheminformatics: Decoding the InChlKey

The InChlKey UTXHEHNCZSJVKU-UHFFFAOYSA-N is not random; it is a hashed
representation of the molecule's structural layers. Understanding this allows for validation of the
digital record.

InChlKey Decomposition

The key consists of 27 characters separated by hyphens: AAAAAAAAAAAAAA-BBBBBBBBFV-
P.
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e Block 1 (Connectivity Hash):UTXHEHNCZSJVKUI[1]
o Encodes the molecular skeleton (atoms and bonds).
o Derived from the InChl connectivity layer: /c1-15-12-13-19...[1][2]

o Significance: Any change in the backbone (e.g., moving the methyl group from para to
meta) will completely change this block.

e Block 2 (Stereochemistry & Isotopic Hash):UHFFFAOYSA[3]
o UHFFFAQY: Encodes stereochemistry, tautomers, and isotopic layers.
o SA: Indicates the version of the InChl standard used.

o Significance: Since the molecule has no chiral centers (diphenylacetic acid is achiral at the
central carbon due to two identical phenyl groups), this block reflects a "neutral”
stereochemical state.

e Block 3 (Protonation Flag):N

o Indicates the molecule is Neutral.

Structure:
2-Bromo-4-methylphenyl diphenylacetate

Normalization

InChI String:
InChI=1S/C21H17Br02/c1-15-12...

Hash Main Layer |Hash Stereo Layer \ Protonation State

hIKey Generation (SHA-256 Hashing)

Block 1: UTXHEHNCZSJVKU Block 2: UHFFFAOYSA Block 3: N
(Connectivity) (Stereo/Isotopes) (Protonation)
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Figure 2: Derivation of the InChlKey from chemical structure.

Analytical Validation

Click to download full resolution via product page

To confirm the synthesis matches the InChiKey, the following analytical signatures must be

observed.

Method

Expected Signal

Structural Assignment

1H-NMR (CDCls)

0 ~2.30 ppm (s, 3H)

Methyl group on phenol ring
(Ar-CHs).

0 ~5.15 ppm (s, 1H)

Methine proton of

diphenylacetate (Ph2CH-CO).

0 ~6.9—-7.4 ppm (m, 13H)

Aromatic protons (10 from

diphenyl, 3 from phenol).

B3C-NMR 0 ~170 ppm Ester Carbonyl (C=0).
0 ~57 ppm Methine Carbon (Ph2CH).
Molecular ion [M]+ showing
MS (ESI/EI) m/z 380, 382 (1:1 ratio) characteristic 7°Br/8!Br isotope
pattern.
Diphenylmethyl cation
m/z 167 pheny y
fragment (Ph2CH™).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b322395/docs#technical-guide-2-bromo-4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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